2,3-Dihydroxypropyl (4-nitrophenyl)carbamate
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Overview
Description
2,3-Dihydroxypropyl (4-nitrophenyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their versatility and stability. This particular compound features a 2,3-dihydroxypropyl group attached to a 4-nitrophenyl carbamate moiety, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxypropyl (4-nitrophenyl)carbamate typically involves the reaction of 4-nitrophenyl chloroformate with 2,3-dihydroxypropylamine. This reaction is carried out in an organic solvent such as acetonitrile at room temperature. The reaction proceeds via nucleophilic substitution, where the amine group of 2,3-dihydroxypropylamine attacks the carbonyl carbon of 4-nitrophenyl chloroformate, resulting in the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl (4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under basic conditions to yield 4-nitrophenol and 2,3-dihydroxypropylamine.
Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 4-nitrophenol and 2,3-dihydroxypropylamine.
Reduction: 2,3-dihydroxypropyl (4-aminophenyl)carbamate.
Substitution: Depending on the nucleophile used, different substituted carbamates can be formed.
Scientific Research Applications
2,3-Dihydroxypropyl (4-nitrophenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-dihydroxypropyl (4-nitrophenyl)carbamate involves its interaction with specific molecular targets. For example, in biological systems, the compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can inhibit microbial growth or scavenge free radicals . The nitro group in the 4-nitrophenyl moiety can undergo reduction to form an amino group, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl carbamate: Similar structure but lacks the 2,3-dihydroxypropyl group.
2,3-Dihydroxypropyl carbamate: Similar structure but lacks the 4-nitrophenyl group.
4-Nitrophenyl chloroformate: Precursor used in the synthesis of 2,3-dihydroxypropyl (4-nitrophenyl)carbamate.
Uniqueness
This compound is unique due to the presence of both the 2,3-dihydroxypropyl group and the 4-nitrophenyl carbamate moiety. This combination imparts specific chemical reactivity and stability, making it a valuable intermediate in various synthetic and research applications .
Properties
CAS No. |
63178-65-4 |
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Molecular Formula |
C10H12N2O6 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
2,3-dihydroxypropyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H12N2O6/c13-5-9(14)6-18-10(15)11-7-1-3-8(4-2-7)12(16)17/h1-4,9,13-14H,5-6H2,(H,11,15) |
InChI Key |
KMZVXCYETCABBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC(CO)O)[N+](=O)[O-] |
Origin of Product |
United States |
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